molecular formula C11H13NO2 B2435336 (2-methyl-2,3-dihydro-1H-indol-1-yl)acetic acid CAS No. 938361-05-8

(2-methyl-2,3-dihydro-1H-indol-1-yl)acetic acid

Cat. No.: B2435336
CAS No.: 938361-05-8
M. Wt: 191.23
InChI Key: HRKSSOYXXRCQAM-UHFFFAOYSA-N
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Description

(2-methyl-2,3-dihydro-1H-indol-1-yl)acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-2,3-dihydro-1H-indol-1-yl)acetic acid can be achieved through several methods. One common approach involves the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to an amino group . Another method involves the reaction of indole derivatives with diazomethane without any catalyst .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-2,3-dihydro-1H-indol-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2-methyl-2,3-dihydro-1H-indol-1-yl)acetic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-methyl-2,3-dihydro-1H-indol-1-yl)acetic acid is unique due to its specific structural modifications, which confer distinct biological activities and potential applications. Its ability to undergo various chemical reactions and its diverse range of scientific research applications make it a valuable compound in multiple fields.

Biological Activity

(2-Methyl-2,3-dihydro-1H-indol-1-yl)acetic acid is a derivative of indole, a well-known heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound exhibits potential therapeutic effects across various medical fields, including oncology, neurology, and infectious diseases. The unique structural modifications of this compound contribute to its distinct biological properties.

This compound is characterized by its indole nucleus, which is known for its ability to interact with multiple biological targets. The compound can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution, which further enhances its versatility in synthetic chemistry and biological applications.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes within the body. Indole derivatives are known to bind to various receptors with high affinity, influencing multiple biochemical pathways:

  • Receptor Binding : This compound interacts with neurotransmitter receptors, potentially modulating neurotransmission and exhibiting neuroprotective effects.
  • Antioxidant Activity : It has been shown to possess antioxidant properties that can protect cells from oxidative stress.
  • Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Antiviral Exhibits potential against viral infections through inhibition of viral replication.
Anticancer Demonstrates cytotoxic effects on cancer cell lines; induces apoptosis in malignant cells.
Anti-inflammatory Reduces inflammation markers in vitro and in vivo models.
Neuroprotective Protects neuronal cells from oxidative damage and enhances cognitive functions.
Antimicrobial Shows activity against various bacterial strains, indicating potential as an antibiotic.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neuroprotective Effects : A study found that derivatives of 2,3-dihydroindoles exhibited significant neuroprotective properties in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .
  • Anticancer Activity : Research demonstrated that this compound could inhibit the proliferation of various cancer cell lines with IC50 values indicating effective concentrations for therapeutic use . For example:
    • In vitro studies showed an IC50 value of 68 μM against specific cancer cell lines .
  • Antimicrobial Properties : The compound has been tested against several bacterial strains, showcasing notable inhibitory effects that could pave the way for new antibiotic therapies .

Properties

IUPAC Name

2-(2-methyl-2,3-dihydroindol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8-6-9-4-2-3-5-10(9)12(8)7-11(13)14/h2-5,8H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKSSOYXXRCQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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